molecular formula C8H9BrFN B8582917 (S)-1-(3-bromophenyl)-2-fluoroethanamine

(S)-1-(3-bromophenyl)-2-fluoroethanamine

Cat. No.: B8582917
M. Wt: 218.07 g/mol
InChI Key: LQLVPMKRMRYDGN-MRVPVSSYSA-N
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Description

(S)-1-(3-Bromophenyl)-2-fluoroethanamine is a chiral amine featuring a 3-bromophenyl group attached to an ethanamine backbone with a fluorine atom at the β-position. The (S)-configuration at the chiral center imparts stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. The fluorine atom contributes to lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and material science.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(1S)-1-(3-bromophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,11H2/t8-/m1/s1

InChI Key

LQLVPMKRMRYDGN-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CF)N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CF)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(S)-1-(3-Bromophenyl)-2-fluoroethanamine 3-Br, 2-F, (S)-configuration C₈H₈BrFN 218.06 Chiral center, meta-bromine, single fluorine
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine 4-Br, 2,6-F, (S)-configuration C₈H₈BrF₂N 236.05 Para-bromine, ortho-difluoro; increased steric hindrance
(S)-1-(3-Bromo-4-fluorophenyl)ethanamine 3-Br, 4-F, (S)-configuration C₈H₈BrFN 218.06 Adjacent bromine and fluorine; altered electronic effects
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine 3-Br, 2,2,2-F, (S)-configuration C₈H₇BrF₃N 254.05 Trifluoro substitution; higher lipophilicity and acidity
(1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine 3-Br, 4-OCH₃, (S)-configuration C₉H₁₁BrNO 243.10 Methoxy group enhances electron-donating effects; altered solubility

Key Observations :

  • Substituent Position : The meta-bromine in the target compound contrasts with para-bromine in other analogues, affecting electronic distribution and steric interactions.
  • Fluorination Degree: Trifluoro derivatives (e.g., C₈H₇BrF₃N) exhibit higher molecular weights and altered physicochemical properties compared to monofluoro analogues.
  • Chirality : All listed compounds are chiral, but differences in substituent positions modulate stereochemical interactions in biological systems.

Physicochemical Properties

  • Lipophilicity : The trifluoro derivative (C₈H₇BrF₃N) has a logP ~2.5 (predicted), higher than the target compound’s ~1.8 due to increased fluorination.
  • Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of adjacent amines. The trifluoro analogue (pKa ~6.5) is more acidic than the monofluoro target (pKa ~8.2).
  • Solubility: Methoxy-substituted derivatives (e.g., C₉H₁₁BrNO) show improved aqueous solubility compared to halogen-only analogues.

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